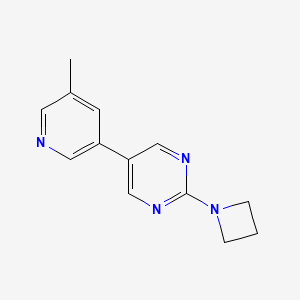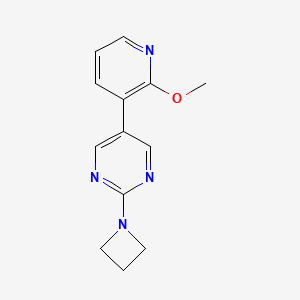
2-(azetidin-1-yl)-5-(5-methylpyridin-3-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(azetidin-1-yl)-5-(5-methylpyridin-3-yl)pyrimidine is a heterocyclic compound that features both pyrimidine and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azetidin-1-yl)-5-(5-methylpyridin-3-yl)pyrimidine typically involves the following steps:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the pyridine ring: The pyridine ring can be introduced via a coupling reaction with the pyrimidine ring.
Formation of the azetidine ring: The azetidine ring is formed through a cyclization reaction involving the appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-(azetidin-1-yl)-5-(5-methylpyridin-3-yl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
2-(azetidin-1-yl)-5-(5-methylpyridin-3-yl)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural properties.
Biological Research: It may be used in studies involving enzyme inhibition or receptor binding.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-(azetidin-1-yl)-5-(5-methylpyridin-3-yl)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, which can lead to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
2-(azetidin-1-yl)-5-(pyridin-3-yl)pyrimidine: Similar structure but lacks the methyl group on the pyridine ring.
2-(azetidin-1-yl)-5-(4-methylpyridin-3-yl)pyrimidine: Similar structure with a methyl group at a different position on the pyridine ring.
Uniqueness
2-(azetidin-1-yl)-5-(5-methylpyridin-3-yl)pyrimidine is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties that are not observed in similar compounds.
Properties
IUPAC Name |
2-(azetidin-1-yl)-5-(5-methylpyridin-3-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4/c1-10-5-11(7-14-6-10)12-8-15-13(16-9-12)17-3-2-4-17/h5-9H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRUPQVWKSSIPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C2=CN=C(N=C2)N3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(1H-indol-1-yl)-1-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one](/img/structure/B6441190.png)
![2-(1H-1,3-benzodiazol-1-yl)-1-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one](/img/structure/B6441192.png)
![3-[2-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one](/img/structure/B6441201.png)
![3-[(4-methyl-1H-pyrazol-1-yl)methyl]-N-[(naphthalen-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B6441213.png)
![1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2,2-diphenylethan-1-one](/img/structure/B6441215.png)
![N-[(naphthalen-1-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide](/img/structure/B6441225.png)
![2-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)quinoxaline](/img/structure/B6441231.png)
![4-{[1-(naphthalene-1-sulfonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B6441233.png)
![7-methoxy-3-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B6441241.png)

![6-tert-butyl-2-[4-(prop-2-en-1-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6441282.png)
![2-{3-[(5-chloropyrimidin-2-yl)(methyl)amino]azetidin-1-yl}-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6441289.png)
![1-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]-3-fluoropyrrolidine-3-carboxamide](/img/structure/B6441290.png)
![4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine](/img/structure/B6441292.png)
